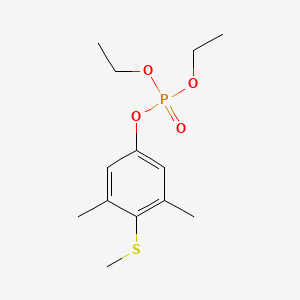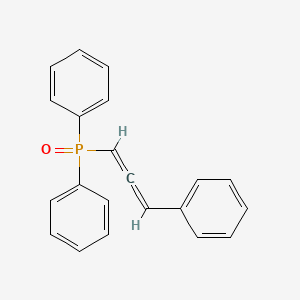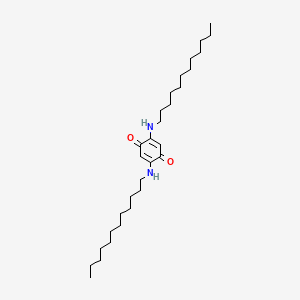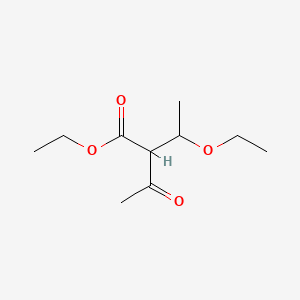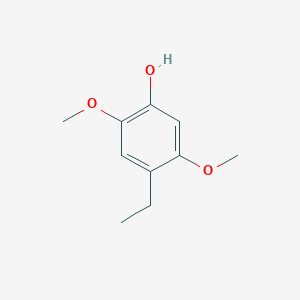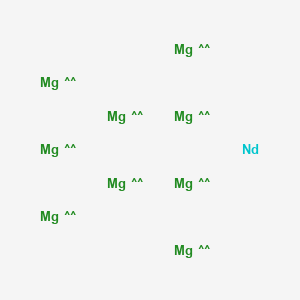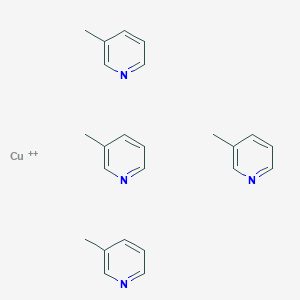
Copper;3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;3-methylpyridine can be synthesized through various methods. One common approach involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 3-methylpyridine in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and may require stirring for several hours to ensure complete coordination of the copper ions with the 3-methylpyridine ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Copper;3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include water, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions typically produce copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper;3-methylpyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper;3-methylpyridine involves its ability to coordinate with various molecular targets. The copper center can interact with electron-rich sites on biological molecules, facilitating redox reactions and other chemical transformations. This coordination ability is crucial for its catalytic activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Copper;2-methylpyridine: Similar in structure but with the methyl group at the 2-position.
Copper;4-methylpyridine: Similar in structure but with the methyl group at the 4-position.
Copper;3,5-dimethylpyridine: Contains two methyl groups at the 3 and 5 positions.
Uniqueness
Copper;3-methylpyridine is unique due to the specific positioning of the methyl group, which influences its coordination geometry and reactivity. This positioning can affect the compound’s stability, solubility, and overall chemical behavior, making it distinct from its isomers .
Propiedades
Número CAS |
18116-84-2 |
|---|---|
Fórmula molecular |
C24H28CuN4+2 |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
copper;3-methylpyridine |
InChI |
InChI=1S/4C6H7N.Cu/c4*1-6-3-2-4-7-5-6;/h4*2-5H,1H3;/q;;;;+2 |
Clave InChI |
LPWXWXQKPJLPDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


